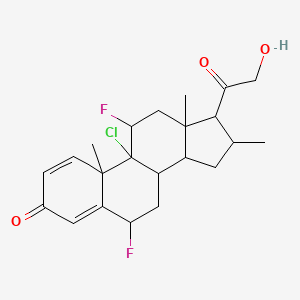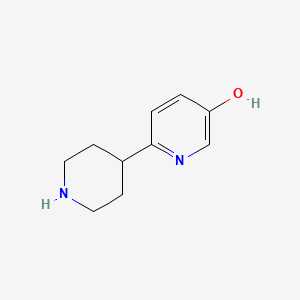
6-(Piperidin-4-YL)pyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Piperidin-4-YL)pyridin-3-OL is a heterocyclic organic compound that features both a piperidine and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings makes it a versatile scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-YL)pyridin-3-OL typically involves multi-step organic reactions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the use of esters of 3-oxocarboxylic acid instead of aldehydes, resulting in a product containing multiple stereocenters . The dehydration of the resulting piperidinol in an acidic environment forms 1,4,5,6-tetrahydropyridine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes and the use of high-pressure reactors to ensure efficient conversion rates. The choice of catalysts and reaction conditions is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
6-(Piperidin-4-YL)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield various piperidine derivatives.
科学的研究の応用
6-(Piperidin-4-YL)pyridin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6-(Piperidin-4-YL)pyridin-3-OL involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its antiviral and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic properties.
Tetrandine: Exhibits anti-inflammatory and anticancer effects.
Uniqueness
6-(Piperidin-4-YL)pyridin-3-OL is unique due to its dual nitrogen-containing rings, which provide a versatile scaffold for drug development. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
6-piperidin-4-ylpyridin-3-ol |
InChI |
InChI=1S/C10H14N2O/c13-9-1-2-10(12-7-9)8-3-5-11-6-4-8/h1-2,7-8,11,13H,3-6H2 |
InChIキー |
CLBZAZFGEWOCGK-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=NC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12301651.png)
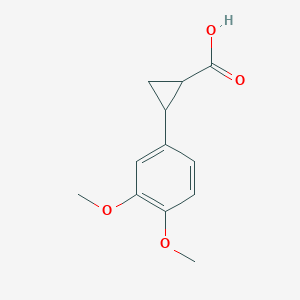
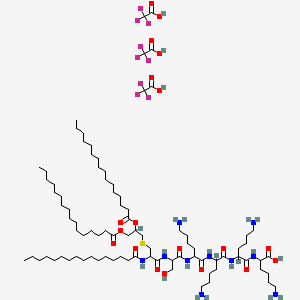
![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)
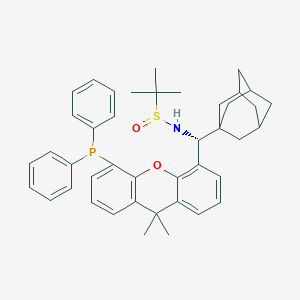
![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)
